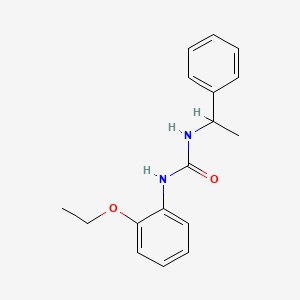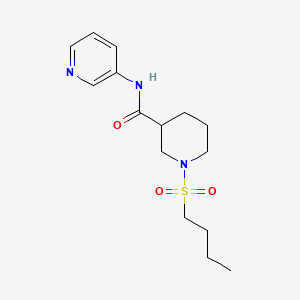
4-(4-fluorophenyl)-1-(3,4,5-trimethoxybenzyl)-1,2,3,6-tetrahydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-fluorophenyl)-1-(3,4,5-trimethoxybenzyl)-1,2,3,6-tetrahydropyridine (FTBTP) is a chemical compound that has gained significant attention in the scientific community for its potential therapeutic applications. FTBTP is a tetrahydropyridine derivative that has been synthesized through various methods.
Mecanismo De Acción
4-(4-fluorophenyl)-1-(3,4,5-trimethoxybenzyl)-1,2,3,6-tetrahydropyridine exerts its effects through various mechanisms. 4-(4-fluorophenyl)-1-(3,4,5-trimethoxybenzyl)-1,2,3,6-tetrahydropyridine inhibits the activity of MAO-B, which leads to an increase in dopamine levels. 4-(4-fluorophenyl)-1-(3,4,5-trimethoxybenzyl)-1,2,3,6-tetrahydropyridine also blocks the activity of the dopamine D2 receptor, which leads to a decrease in dopamine signaling. Additionally, 4-(4-fluorophenyl)-1-(3,4,5-trimethoxybenzyl)-1,2,3,6-tetrahydropyridine inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
4-(4-fluorophenyl)-1-(3,4,5-trimethoxybenzyl)-1,2,3,6-tetrahydropyridine has been shown to have various biochemical and physiological effects. 4-(4-fluorophenyl)-1-(3,4,5-trimethoxybenzyl)-1,2,3,6-tetrahydropyridine increases dopamine levels in the brain, which leads to an improvement in cognitive function and a decrease in symptoms of Parkinson's disease. 4-(4-fluorophenyl)-1-(3,4,5-trimethoxybenzyl)-1,2,3,6-tetrahydropyridine also decreases dopamine signaling, which leads to an improvement in symptoms of schizophrenia. Additionally, 4-(4-fluorophenyl)-1-(3,4,5-trimethoxybenzyl)-1,2,3,6-tetrahydropyridine inhibits the growth of cancer cells, which leads to a decrease in tumor size.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-fluorophenyl)-1-(3,4,5-trimethoxybenzyl)-1,2,3,6-tetrahydropyridine has several advantages for lab experiments. 4-(4-fluorophenyl)-1-(3,4,5-trimethoxybenzyl)-1,2,3,6-tetrahydropyridine is a relatively stable compound that can be synthesized in high yields. 4-(4-fluorophenyl)-1-(3,4,5-trimethoxybenzyl)-1,2,3,6-tetrahydropyridine is also soluble in water, which makes it easy to administer in lab experiments. However, 4-(4-fluorophenyl)-1-(3,4,5-trimethoxybenzyl)-1,2,3,6-tetrahydropyridine has some limitations for lab experiments. 4-(4-fluorophenyl)-1-(3,4,5-trimethoxybenzyl)-1,2,3,6-tetrahydropyridine has a short half-life, which makes it difficult to study its long-term effects. Additionally, 4-(4-fluorophenyl)-1-(3,4,5-trimethoxybenzyl)-1,2,3,6-tetrahydropyridine has low bioavailability, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 4-(4-fluorophenyl)-1-(3,4,5-trimethoxybenzyl)-1,2,3,6-tetrahydropyridine. One future direction is the development of more stable derivatives of 4-(4-fluorophenyl)-1-(3,4,5-trimethoxybenzyl)-1,2,3,6-tetrahydropyridine that have a longer half-life and higher bioavailability. Another future direction is the study of 4-(4-fluorophenyl)-1-(3,4,5-trimethoxybenzyl)-1,2,3,6-tetrahydropyridine in combination with other drugs to enhance its therapeutic effects. Additionally, the study of 4-(4-fluorophenyl)-1-(3,4,5-trimethoxybenzyl)-1,2,3,6-tetrahydropyridine in animal models of neurological and psychiatric disorders could provide insight into its potential clinical applications.
Conclusion:
In conclusion, 4-(4-fluorophenyl)-1-(3,4,5-trimethoxybenzyl)-1,2,3,6-tetrahydropyridine is a chemical compound that has potential therapeutic applications in various fields, including neurology, psychiatry, and oncology. 4-(4-fluorophenyl)-1-(3,4,5-trimethoxybenzyl)-1,2,3,6-tetrahydropyridine has been synthesized through various methods and has been shown to have neuroprotective, antipsychotic, and anticancer effects. 4-(4-fluorophenyl)-1-(3,4,5-trimethoxybenzyl)-1,2,3,6-tetrahydropyridine exerts its effects through various mechanisms and has several advantages and limitations for lab experiments. There are several future directions for the study of 4-(4-fluorophenyl)-1-(3,4,5-trimethoxybenzyl)-1,2,3,6-tetrahydropyridine, including the development of more stable derivatives and the study of 4-(4-fluorophenyl)-1-(3,4,5-trimethoxybenzyl)-1,2,3,6-tetrahydropyridine in animal models of neurological and psychiatric disorders.
Métodos De Síntesis
4-(4-fluorophenyl)-1-(3,4,5-trimethoxybenzyl)-1,2,3,6-tetrahydropyridine has been synthesized through various methods, including the Pictet-Spengler reaction, the Mannich reaction, and the Hantzsch reaction. The Pictet-Spengler reaction involves the condensation of an amino acid derivative with an aldehyde or ketone in the presence of an acid catalyst. The Mannich reaction involves the condensation of an amine, an aldehyde, and a ketone in the presence of an acid catalyst. The Hantzsch reaction involves the condensation of an aldehyde, a ketone, and a β-ketoester in the presence of a base catalyst. These methods have been optimized to produce high yields of 4-(4-fluorophenyl)-1-(3,4,5-trimethoxybenzyl)-1,2,3,6-tetrahydropyridine.
Aplicaciones Científicas De Investigación
4-(4-fluorophenyl)-1-(3,4,5-trimethoxybenzyl)-1,2,3,6-tetrahydropyridine has been studied for its potential therapeutic applications in various fields, including neurology, psychiatry, and oncology. 4-(4-fluorophenyl)-1-(3,4,5-trimethoxybenzyl)-1,2,3,6-tetrahydropyridine has been shown to have neuroprotective effects, as it inhibits the activity of monoamine oxidase B (MAO-B), an enzyme that plays a role in the degradation of dopamine. 4-(4-fluorophenyl)-1-(3,4,5-trimethoxybenzyl)-1,2,3,6-tetrahydropyridine has also been shown to have antipsychotic effects, as it blocks the activity of the dopamine D2 receptor. Additionally, 4-(4-fluorophenyl)-1-(3,4,5-trimethoxybenzyl)-1,2,3,6-tetrahydropyridine has been studied for its potential anticancer effects, as it inhibits the growth of cancer cells.
Propiedades
IUPAC Name |
4-(4-fluorophenyl)-1-[(3,4,5-trimethoxyphenyl)methyl]-3,6-dihydro-2H-pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO3/c1-24-19-12-15(13-20(25-2)21(19)26-3)14-23-10-8-17(9-11-23)16-4-6-18(22)7-5-16/h4-8,12-13H,9-11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRFTMURVYUYMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCC(=CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}nicotinamide](/img/structure/B5395566.png)
![2-(4-chloro-1H-pyrazol-1-yl)-N-[2-(1H-imidazol-1-yl)benzyl]propanamide](/img/structure/B5395570.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide](/img/structure/B5395580.png)
![N-(2-{[3-(4-fluorophenyl)-3-oxo-1-propen-1-yl]amino}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B5395582.png)
![5-{4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinyl}-3-methyl-5-oxopentanoic acid](/img/structure/B5395584.png)
![methyl 6-methyl-2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5395591.png)
![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B5395601.png)


![methyl 2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5395625.png)
![2-(1H-benzimidazol-2-yl)-3-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5395632.png)

![2-[4-(3-chlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5395641.png)
